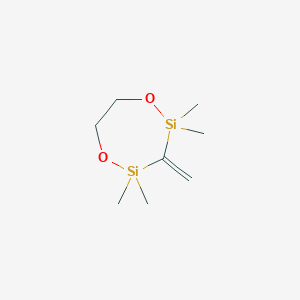
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is a unique organosilicon compound characterized by its cyclic structure containing silicon and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- can be achieved through the silylative coupling of olefins with vinylsilanes. This method involves the use of a ruthenium catalyst to facilitate the coupling and cyclization of dimethylvinylsilyl-substituted ethylene glycol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as ruthenium, is common in the industrial synthesis of organosilicon compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- undergoes various chemical reactions, including:
Silylative Coupling: This reaction involves the coupling of olefins with vinylsilanes to form alkenylsilanes and bis(silyl)alkenes.
Cross-Coupling Reactions: Under standard cross-coupling conditions with aryl iodides, the compound forms cine-substitution products.
Common Reagents and Conditions
Ruthenium Catalyst: Used in silylative coupling reactions.
Aryl Iodides: Used in cross-coupling reactions.
Major Products
Alkenylsilanes: Formed through silylative coupling.
Cine-Substitution Products: Formed through cross-coupling with aryl iodides.
Wissenschaftliche Forschungsanwendungen
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of functional materials due to its unique structural properties.
Catalysis: Serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Wirkmechanismus
The mechanism of action for 1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- involves its role as a ligand in catalytic processes. The compound interacts with transition metal catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another organosilicon compound with similar structural features.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Shares similar reactivity and applications in organic synthesis.
Uniqueness
1,5-Dioxa-2,4-disilacycloheptane, 2,2,4,4-tetramethyl-3-methylene- is unique due to its specific cyclic structure and the presence of both silicon and oxygen atoms. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical processes .
Eigenschaften
CAS-Nummer |
824985-52-6 |
|---|---|
Molekularformel |
C8H18O2Si2 |
Molekulargewicht |
202.40 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-3-methylidene-1,5,2,4-dioxadisilepane |
InChI |
InChI=1S/C8H18O2Si2/c1-8-11(2,3)9-6-7-10-12(8,4)5/h1,6-7H2,2-5H3 |
InChI-Schlüssel |
KOJTXSXBBDVQHV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(=C)[Si](OCCO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


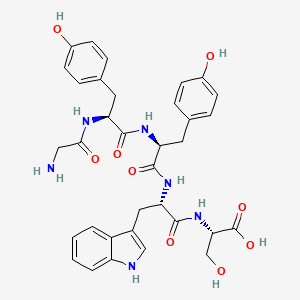
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)



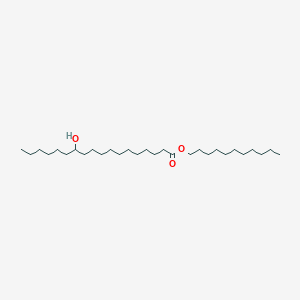
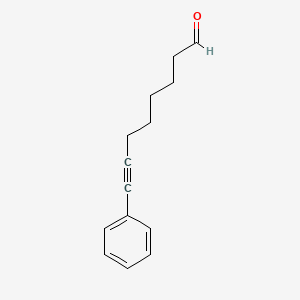
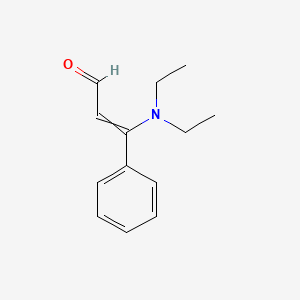
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)

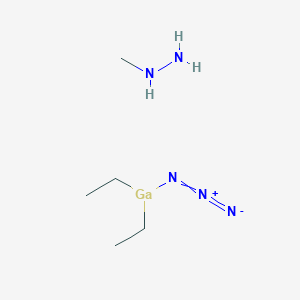


![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)
